7-Nitroindazole, Sodium Salt
Overview
Description
7-Nitroindazole, Sodium Salt: is a heterocyclic small molecule containing an indazole ring that has been nitrated at the 7 position. This compound is known for its role as a selective inhibitor of neuronal nitric oxide synthase, an enzyme that converts arginine to citrulline and nitric oxide in neuronal tissue .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Nitroindazole typically involves the nitration of indazole. One common method is the electrophilic nitration using a mixture of sodium nitrate and sulfuric acid.
Industrial Production Methods: In industrial settings, the production of 7-Nitroindazole, Sodium Salt involves similar nitration processes but on a larger scale. The compound is then converted to its sodium salt form to enhance its solubility, particularly for applications in biological studies .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 7-Nitroindazole can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.
Reduction: The nitro group in 7-Nitroindazole can be reduced to an amino group under appropriate conditions.
Substitution: The compound can participate in substitution reactions, especially electrophilic aromatic substitution due to the presence of the nitro group.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate.
Reduction: Reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic reagents under acidic conditions.
Major Products Formed:
Oxidation: Formation of nitroso or other oxidized derivatives.
Reduction: Formation of 7-aminoindazole.
Substitution: Various substituted indazole derivatives depending on the reagent used
Scientific Research Applications
Chemistry: 7-Nitroindazole, Sodium Salt is used as a reagent in organic synthesis, particularly in the study of nitration reactions and the synthesis of other heterocyclic compounds .
Biology: The compound is widely used in biological research as an inhibitor of neuronal nitric oxide synthase. This makes it valuable in studies related to nitric oxide signaling and its role in various physiological and pathological processes .
Medicine: In medical research, this compound is investigated for its potential neuroprotective effects. It is studied for its ability to reduce oxidative stress and protect against nerve damage in conditions such as neurodegenerative diseases .
Industry: The compound finds applications in the development of pharmaceuticals and as a tool in the study of nitric oxide-related pathways .
Mechanism of Action
7-Nitroindazole, Sodium Salt acts as a selective inhibitor of neuronal nitric oxide synthase. This enzyme is responsible for the production of nitric oxide from arginine. By inhibiting this enzyme, 7-Nitroindazole reduces the production of nitric oxide, thereby affecting various signaling pathways that rely on nitric oxide as a signaling molecule .
Comparison with Similar Compounds
3-Bromo-7-nitroindazole: More potent but less specific inhibitor of neuronal nitric oxide synthase.
N-Propyl-L-arginine: Acts on a different site of the enzyme but also inhibits nitric oxide synthase.
Uniqueness: 7-Nitroindazole, Sodium Salt is unique due to its selective inhibition of neuronal nitric oxide synthase, making it a valuable tool in research focused on nitric oxide signaling. Its sodium salt form enhances its solubility, making it more suitable for biological applications .
Properties
IUPAC Name |
sodium;7-nitroindazol-1-ide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N3O2.Na/c11-10(12)6-3-1-2-5-4-8-9-7(5)6;/h1-4H;/q-1;+1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJMLKKIIBMJGIQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])[N-]N=C2.[Na+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N3NaO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.